molecular formula C24H22BrN5O2S B2437778 4-bromo-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide CAS No. 946296-63-5

4-bromo-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2437778
CAS RN: 946296-63-5
M. Wt: 524.44
InChI Key: SRJOEQFUWDQMBW-UHFFFAOYSA-N
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Description

4-bromo-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H22BrN5O2S and its molecular weight is 524.44. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives

    A study by Ranganatha et al. (2018) involved the synthesis of derivatives like N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, which showed significant antimicrobial activity against various bacterial and fungal strains (Ranganatha et al., 2018).

  • Antimicrobial Properties

    Compounds such as 4-(5-Amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide have been synthesized and showed promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).

Photophysicochemical Properties and Therapy Applications

  • Photosensitizing Abilities

    Pişkin et al. (2020) described the synthesis of zinc phthalocyanine derivatives with benzenesulfonamide. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are potential candidates for Type II photosensitizers in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Photodynamic Therapy

    Another study by Öncül et al. (2022) explored zinc(II) phthalocyanine substituted with benzenesulfonamide units. These compounds have suitable photosensitizing abilities for photocatalytic applications, indicating their utility in alternative cancer therapy methods (Öncül, Öztürk, & Pişkin, 2022).

Spectroscopic and Structural Studies

  • Spectroscopic Characterization

    The compound synthesized from 4-bromobenzaldehyde and sulfadiazine was characterized using various spectroscopic methods, and its molecular docking calculations were evaluated, showcasing its potential in diverse chemical applications (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).

  • Hyperpolarizability Studies

    Kucharski et al. (1999) conducted a study on sulfonamide derivatives, including 4-(4′-N-methyl-N-alkylaminophenylazo)-N-(pyrimidin-2-yl)benzenesulfonamides, evaluating their first hyperpolarizability using quantum chemical calculations and hyper-Rayleigh scattering measurement (Kucharski, Janik, & Kaatz, 1999).

Mechanism of Action

properties

IUPAC Name

4-bromo-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN5O2S/c1-16-3-7-19(8-4-16)27-23-15-17(2)26-24(29-23)28-20-9-11-21(12-10-20)30-33(31,32)22-13-5-18(25)6-14-22/h3-15,30H,1-2H3,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJOEQFUWDQMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

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